molecular formula C10H7FN2O2 B11893751 8-Amino-5-fluoroquinoline-2-carboxylic acid

8-Amino-5-fluoroquinoline-2-carboxylic acid

Cat. No.: B11893751
M. Wt: 206.17 g/mol
InChI Key: IJFSZZFXIDEJGX-UHFFFAOYSA-N
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Description

8-Amino-5-fluoroquinoline-2-carboxylic acid is a fluorinated quinoline derivative. This compound is part of the broader family of quinolines, which are heterocyclic aromatic organic compounds.

Preparation Methods

Chemical Reactions Analysis

8-Amino-5-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Amino-5-fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-5-fluoroquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it can inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death. This specific mechanism is different from other antibacterial agents, making it effective against strains resistant to other drugs .

Comparison with Similar Compounds

8-Amino-5-fluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

8-amino-5-fluoroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,12H2,(H,14,15)

InChI Key

IJFSZZFXIDEJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)F)N)C(=O)O

Origin of Product

United States

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